molecular formula C13H11ClF3N5 B5707223 N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine

N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine

Cat. No. B5707223
M. Wt: 329.71 g/mol
InChI Key: YFVMDFBZLZNWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine, commonly known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. AG-490 is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways, which are important in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

AG-490 acts as a competitive inhibitor of N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine kinase activity, preventing the phosphorylation of STAT proteins and their subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK pathways. The inhibition of these pathways can result in the induction of apoptosis, cell cycle arrest, and the suppression of cell proliferation.
Biochemical and Physiological Effects:
AG-490 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, and to suppress tumor growth in animal models. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce inflammation in animal models. In addition, AG-490 has been shown to promote neuronal differentiation and regeneration in vitro and in vivo.

Advantages and Limitations for Lab Experiments

AG-490 is a potent and specific inhibitor of N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine kinase activity, making it a valuable tool for studying the N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine/STAT signaling pathway. It is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, AG-490 has some limitations, including its relatively low solubility in water and its potential for off-target effects. In addition, the inhibition of N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine/STAT signaling can have complex and diverse effects on cellular processes, making it important to carefully design experiments and interpret results.

Future Directions

There are many potential future directions for research involving AG-490. One area of interest is the development of new therapeutic agents that target the N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine/STAT pathway, particularly for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the role of N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine/STAT signaling in neuronal development and regeneration, with the goal of developing new treatments for neurological disorders. Additionally, further research is needed to fully understand the complex and diverse effects of N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine/STAT signaling on cellular processes, and to identify potential new targets for therapeutic intervention.

Synthesis Methods

AG-490 can be synthesized by reacting 4-chloroaniline with 4-methyl-6-(trifluoromethyl)pyrimidine-2-amine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with guanidine hydrochloride to yield AG-490. The purity of the synthesized compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

AG-490 has been widely used in scientific research to investigate the N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine/STAT signaling pathway and its role in various cellular processes. It has been shown to inhibit the activity of N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine1, N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine2, and N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine3, as well as STAT3 and STAT5. AG-490 has been used to study the role of N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine/STAT signaling in cancer, inflammation, and immune response. It has also been used in studies of neuronal differentiation and regeneration, as well as in the development of new therapeutic agents.

properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N5/c1-7-6-10(13(15,16)17)21-12(19-7)22-11(18)20-9-4-2-8(14)3-5-9/h2-6H,1H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVMDFBZLZNWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine

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